

# Application Note: Quantification of Fupenzic Acid in Human Plasma by HPLC-MS/MS

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## Compound of Interest

Compound Name: *Fupenzic acid*

Cat. No.: *B1180440*

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## Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of **Fupenzic acid** in human plasma. The procedure involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and recovery over the calibrated concentration range. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of **Fupenzic acid**.

## Introduction

**Fupenzic acid** is a novel therapeutic agent currently under investigation. To support its clinical development, a reliable and sensitive bioanalytical method is required for the accurate quantification of its concentration in biological matrices. This application note presents a validated HPLC-MS/MS method for the determination of **Fupenzic acid** in human plasma, offering the necessary sensitivity and selectivity for pharmacokinetic profiling.

## Experimental

- **Fupenzic acid** reference standard (>99% purity)

- Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled **Fupenzic acid** or another suitable compound.
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)[1][2]
- Ultrapure water
- Control human plasma (K2EDTA)

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.[2][3]

The chromatographic separation was performed on a reversed-phase C18 column.[1][4][5]

Parameter	Value
Column	ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[1][4]
Mobile Phase A	0.1% Formic Acid in Water[1][6]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[6]
Flow Rate	0.4 mL/min[4]
Gradient Elution	As described in the table below
Column Temperature	40 °C[6]
Injection Volume	5 µL
Autosampler Temp.	10 °C

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0 - 0.5	5
0.5 - 2.5	5 → 95
2.5 - 3.5	95
3.5 - 3.6	95 → 5
3.6 - 5.0	5

The mass spectrometer was operated in negative ion electrospray ionization (ESI-) mode. The analytes were quantified using Multiple Reaction Monitoring (MRM).

Parameter	Value
Ionization Mode	Negative ESI
Capillary Voltage	3.0 kV
Source Temperature	120 °C <sup>[1]</sup>
Desolvation Temp.	350 °C <sup>[1]</sup>
Desolvation Gas Flow	650 L/h (Nitrogen) <sup>[1]</sup>
Cone Gas Flow	50 L/h (Nitrogen) <sup>[1]</sup>
Collision Gas	Argon

MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Fupenzic Acid	[M-H] <sup>-</sup>	[Fragment] <sup>-</sup>	30	15
Internal Standard	[M-H] <sup>-</sup>	[Fragment] <sup>-</sup>	35	20

## Protocols

Stock solutions of **Fupenzic acid** and the Internal Standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and QC samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into control human plasma.

- Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the Internal Standard working solution.
- Add 400 µL of acetonitrile to precipitate proteins.[\[1\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 15,000 x g for 10 minutes at 4 °C.[\[1\]](#)
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 200 µL of the initial mobile phase (95% A: 5% B).[\[1\]](#)
- Vortex briefly and inject into the HPLC-MS/MS system.

## Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability, following international guidelines.[\[7\]](#)[\[8\]](#)

Table 1: Linearity and Sensitivity

Parameter	Result
Calibration Range	1.0 - 1000 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantification (LLOQ)	1.0 ng/mL

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Intra-day Accuracy (%)	Inter-day Precision (%RSD, n=18)	Inter-day Accuracy (%)
LLOQ	1.0	< 10%	90 - 110%	< 10%	90 - 110%
Low QC	3.0	< 8%	92 - 108%	< 8%	92 - 108%
Mid QC	100	< 6%	95 - 105%	< 6%	95 - 105%
High QC	800	< 5%	96 - 104%	< 5%	96 - 104%

Acceptance criteria: Precision (%RSD)  $\leq$  15% ( $\leq$  20% for LLOQ), Accuracy within  $\pm 15\%$  ( $\pm 20\%$  for LLOQ) of the nominal value.

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3.0	91.5 $\pm$ 4.2	98.2 $\pm$ 3.5
High QC	800	94.8 $\pm$ 3.1	101.5 $\pm$ 2.8

Acceptance criteria: Recovery should be consistent and reproducible. Matrix effect %RSD  $\leq$  15%.

## Conclusion

The developed and validated HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Fupenzic acid** in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of clinical pharmacokinetic studies.

## Visualizations



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